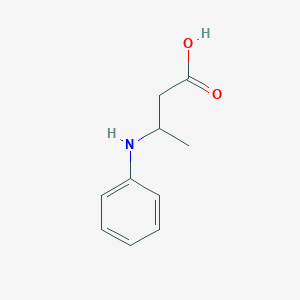
(S)-3-(Phenylamino) butanoicacid
Overview
Description
(S)-3-(Phenylamino) butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the amino group of butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Phenylamino) butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an α-aminonitrile intermediate followed by hydrolysis to yield the desired amino acid . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis step.
Industrial Production Methods
In industrial settings, the production of (S)-3-(Phenylamino) butanoic acid may involve more efficient and scalable methods. One such method is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of the amino acid under mild conditions. This approach is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Phenylamino) butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The reduction of the carboxyl group to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(S)-3-(Phenylamino) butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (S)-3-(Phenylamino) butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
®-3-(Phenylamino) butanoic acid: The enantiomer of (S)-3-(Phenylamino) butanoic acid, which may have different biological activities.
Phenylalanine: An essential amino acid with a similar structure but different functional properties.
Tyrosine: Another amino acid with a phenyl group, involved in the synthesis of neurotransmitters.
Uniqueness
(S)-3-(Phenylamino) butanoic acid is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall reactivity. This stereochemistry can result in distinct biological activities compared to its enantiomer and other similar compounds .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-anilinobutanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) |
InChI Key |
FXGNIWAMJJDYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














